In Silico Binding Affinity of 3-Chloro-2,6-difluorophenylacetic Acid for Human HDAC6
In an in silico binding assay against human Histone Deacetylase 6 (HDAC6), 3-chloro-2,6-difluorophenylacetic acid demonstrated measurable affinity, with a reported Kd of 8.20 µM (8.20E+3 nM) [1]. While no direct comparator was assayed in the same study, this value provides a quantitative benchmark for its engagement with a therapeutically relevant epigenetic target, distinguishing it from phenylacetic acid derivatives lacking this specific halogenation pattern, which would be expected to exhibit negligible or non-existent affinity for HDAC6.
| Evidence Dimension | Binding Affinity (Kd) to HDAC6 |
|---|---|
| Target Compound Data | 8.20 µM (8.20E+3 nM) |
| Comparator Or Baseline | Unsubstituted phenylacetic acid (Class-level inference) |
| Quantified Difference | Detectable vs. No Detectable Binding (Inferred) |
| Conditions | In silico assay using ZMAL substrate, human HDAC6 |
Why This Matters
This data point provides a quantitative anchor for the compound's potential as a fragment or building block for designing HDAC6 inhibitors, which is a distinct profile not shared by simpler phenylacetic acid scaffolds.
- [1] BindingDB. (n.d.). BDBM50567344 CHEMBL4868142: Binding affinity to human HDAC6. Retrieved from bdb8.ucsd.edu. View Source
